2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid
Description
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Properties
IUPAC Name |
2-fluoro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O2/c15-11-6-7(4-5-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVMRXSBMDQLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691821 | |
| Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-92-2 | |
| Record name | 2',3-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the introduction of fluorine atoms into the aromatic ring. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using reagents such as fluorine gas (F2) or other fluorinating agents like Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, starting from readily available precursors. The process may include halogenation, followed by carboxylation to introduce the carboxylic acid group. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
- Oxidized derivatives (e.g., carboxylic acids)
- Reduced derivatives (e.g., alcohols)
- Substituted aromatic compounds
Scientific Research Applications
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, as well as improve its metabolic stability. The exact pathways involved can vary based on the specific biological context and target.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical properties. Compared to other fluorinated benzoic acids, this compound may exhibit enhanced reactivity, stability, and biological activity. The trifluoromethyl group further contributes to its distinct characteristics, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
